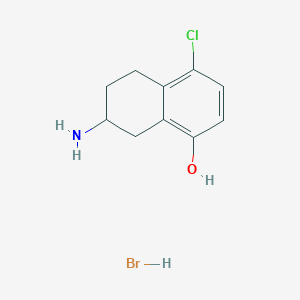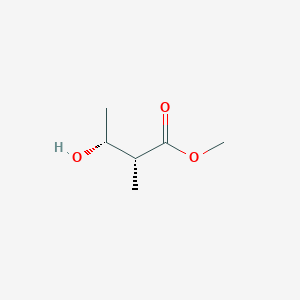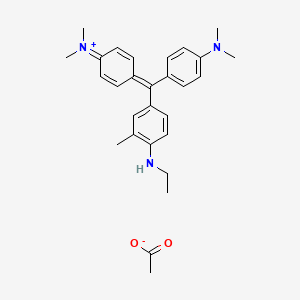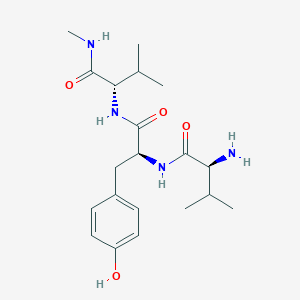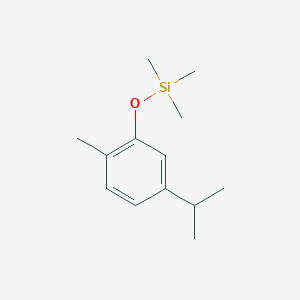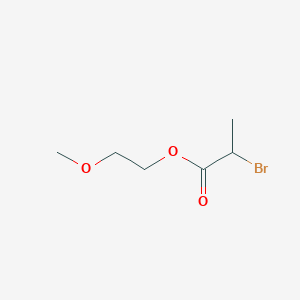![molecular formula C7H7NO2S B14479802 6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione CAS No. 65200-35-3](/img/structure/B14479802.png)
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione is a heterocyclic compound that features a unique bicyclic structure incorporating both a thiazine and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other functional materials.
Mechanism of Action
The mechanism of action of 6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Similar in structure but contains a pyridine ring instead of a thiazine ring.
3,6-Dihydro-2H-1,3-thiazine-2-thione: Contains a thiazine ring but differs in the substitution pattern and ring fusion.
Uniqueness
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its combination of a thiazine and cyclopentane ring makes it a versatile scaffold for various applications .
Properties
CAS No. |
65200-35-3 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[e][1,3]thiazine-2,4-dione |
InChI |
InChI=1S/C7H7NO2S/c9-6-4-2-1-3-5(4)11-7(10)8-6/h1-3H2,(H,8,9,10) |
InChI Key |
KLYYJINLOUFDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


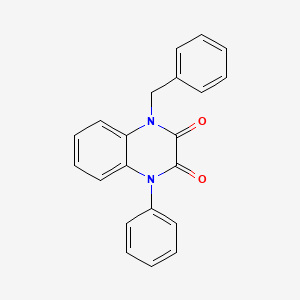
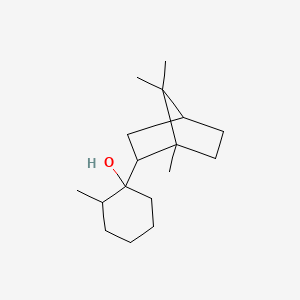
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
